molecular formula C11H23ClN2O2 B2520338 tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride CAS No. 2095410-88-9

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride

Cat. No.: B2520338
CAS No.: 2095410-88-9
M. Wt: 250.77
InChI Key: LLEANKHCIRWNRG-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl and a molecular weight of 250.77 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride can be compared with similar compounds such as:

  • tert-Butyl (2-aminocyclohexyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (3-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-hydroxycyclohexyl)carbamate

These compounds share similar structural features but differ in the position of the functional groups, which can influence their reactivity and applications .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEANKHCIRWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-88-9
Record name tert-butyl N-(3-aminocyclohexyl)carbamate hydrochloride
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